Praseodymium Carbonate Octahydrate

Description

Contextualization of Lanthanide Carbonate Chemistry in Materials Science and Geochemistry Research

Lanthanide carbonate chemistry is a cornerstone in both materials science and geochemistry. In materials science, these carbonates serve as crucial precursors for the synthesis of other rare earth solids like oxides, chlorides, and sulfates. mdpi.comepomaterial.comaemree.comaemree.com The process often involves precipitating rare earths as carbonates from solution, which are then used in downstream production. mdpi.com These materials are indispensable in a wide array of modern technologies, from electronics and optics to catalysis and high-strength magnets. epomaterial.comnanografi.commarketresearchintellect.comdiscoveryalert.com.au

In the field of geochemistry, rare earth carbonates are vital for understanding the formation of mineral deposits and the geochemical cycles of these elements. researchgate.netmdpi.comtandfonline.com They are commonly found in carbonatite deposits, which are igneous rocks containing over 50% carbonate minerals. mdpi.com The study of rare earth element distribution in carbonate minerals can reveal information about the chemical composition of ancient fluids and paleoenvironmental conditions. researchgate.netmdpi.com The unique chemical properties of lanthanides, such as the "lanthanide contraction" where the ionic radius decreases across the series, influence their geochemical behavior and distribution in the Earth's crust. researchgate.net

Overview of Praseodymium Carbonate Octahydrate within the Hydrated Normal Rare Earth Carbonate Family

This compound (Pr₂(CO₃)₃·8H₂O) is a member of the hydrated normal rare earth carbonate family. mdpi.com These compounds are characterized by the general formula RE₂(CO₃)₃·xH₂O, where RE is a rare earth element. mdpi.com this compound presents as a green crystalline solid. americanelements.comprochemonline.comprochemonline.com

This compound is generally insoluble in water but will dissolve in acids, releasing carbon dioxide in the process. xjxitu.comwikipedia.orgheegermaterials.com Like other normal rare earth carbonates, it can be synthesized through precipitation from an aqueous solution containing a praseodymium salt by adding an alkali or ammonium (B1175870) carbonate or bicarbonate. mdpi.comxjxitu.com this compound is isostructural with lanthanite, belonging to the orthorhombic crystal system with the Pccn space group. mdpi.com

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Pr₂(CO₃)₃·8H₂O prochemonline.comprochemonline.com |

| Molecular Weight | 605.97 g/mol prochemonline.comprochemonline.com |

| Appearance | Green Crystalline Solid americanelements.comprochemonline.comprochemonline.com |

| CAS Number | 14948-62-0 prochemonline.comprochemonline.com |

| Solubility in Water | Insoluble xjxitu.comwikipedia.orgheegermaterials.com |

Fundamental Research Challenges and Opportunities in Praseodymium Carbonate Systems

The study of praseodymium carbonate systems, while promising, is not without its challenges. One of the primary difficulties lies in the synthesis of pure, well-defined crystalline phases. The precipitation process can be sensitive to various factors, potentially leading to the formation of amorphous precipitates or contamination with other phases like hydroxycarbonates or double carbonates. mdpi.comustb.edu.cn

Furthermore, inconsistencies in the reported crystallographic and thermodynamic data for rare earth carbonates highlight the need for more systematic research to better understand the structure-property relationships within this family of compounds. mdpi.comresearchgate.net The thermal decomposition of these hydrated carbonates is also a complex process, involving multiple steps and the formation of various intermediate species before yielding the final oxide product. epa.govresearchgate.netacs.org For instance, the thermal decomposition of praseodymium carbonate eventually yields Pr₆O₁₁, but the pathway and intermediate products can vary depending on the starting material and conditions. epa.govresearchgate.net

Despite these challenges, significant opportunities exist for future research. A deeper understanding of the synthesis and properties of this compound can lead to the development of more efficient and controlled methods for producing praseodymium-based materials with tailored functionalities. marketresearchintellect.com This includes advancements in catalysts, high-performance magnets for electric vehicles and wind turbines, and specialized glass and ceramics. nanografi.commarketresearchintellect.comdiscoveryalert.com.au Moreover, refining the geochemical data on praseodymium carbonates can enhance their use as proxies for understanding past geological environments and the processes that concentrate these critical elements. researchgate.netresearchgate.net

Structure

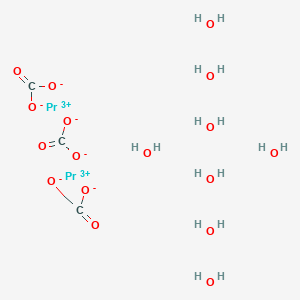

2D Structure

Properties

IUPAC Name |

praseodymium(3+);tricarbonate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.8H2O.2Pr/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHQEMTYQGRHIC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H16O17Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648481 | |

| Record name | Praseodymium carbonate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14948-62-0 | |

| Record name | Praseodymium carbonate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Kinetics for Praseodymium Carbonate Octahydrate

Homogeneous Precipitation Techniques for Controlled Synthesis

Homogeneous precipitation offers a method for producing uniform and well-defined praseodymium carbonate particles. This technique involves the slow, in-situ generation of precipitating agents (carbonate ions) throughout the solution, which promotes controlled nucleation and growth. umich.edu

Decomposition of Organic Precursors (e.g., Trichloroacetic Acid, Urea (B33335), Citrates)

2 Pr(C₂Cl₃O₂)₃ + 3 H₂O → Pr₂(CO₃)₃ + 6 CHCl₃ + 3 CO₂ wikipedia.org

Urea is another commonly used organic precursor for the homogeneous precipitation of rare earth carbonates. umich.edu In an aqueous solution, the thermal decomposition of urea releases ammonia (B1221849) and carbon dioxide. The carbon dioxide then forms carbonic acid, which subsequently dissociates to provide carbonate ions for the precipitation of praseodymium carbonate. This method allows for a slow and controlled increase in pH and carbonate concentration, facilitating the formation of uniform particles. Studies on other trivalent lanthanide ions have shown that this method can yield amorphous hydroxyl carbonate compounds of spherical shape with a narrow size distribution. umich.edu

Citrate-based methods have also been employed in the synthesis of nanostructured praseodymium oxides, where a citrate (B86180) precursor is used in a sol-gel or modified Pechini method. acs.org While not directly precipitating the carbonate, these methods involve the decomposition of an organic precursor to ultimately form the oxide, highlighting the versatility of organic precursors in rare earth material synthesis.

Influence of Solution pH, Temperature, and Precursor Concentration on Precipitation

The precipitation of praseodymium carbonate is significantly influenced by the physicochemical conditions of the solution, including pH, temperature, and the concentration of precursor materials.

The pH of the solution plays a critical role in carbonate precipitation. An increase in pH generally leads to an increased concentration of carbonate ions (CO₃²⁻) from bicarbonate (HCO₃⁻), which in turn promotes the precipitation of metal carbonates. researchgate.net For instance, in the precipitation of other metal carbonates, the recovery rates have been observed to increase with higher pH. researchgate.net

Temperature also exerts a strong influence on the precipitation process. Increasing the reaction temperature can enhance the rate of decomposition of organic precursors like urea, thereby accelerating the generation of carbonate ions. researchgate.net However, the effect of temperature on the final product can be complex. For example, in the separation of manganese from other elements via carbonate precipitation, increasing the temperature from 25 to 40 °C led to a slight increase in the precipitation rate of manganese carbonate while significantly decreasing the co-precipitation of calcium and magnesium carbonates. researchgate.net This suggests that temperature can be a key parameter for controlling the purity of the desired carbonate.

The concentration of precursors is another crucial factor. Studies on the fractional separation of lanthanum and praseodymium have indicated that a better separation is achieved in more dilute solutions. acs.org This is because the relative rates of precipitation of the different rare earth carbonates can be more effectively controlled at lower concentrations, allowing for selective precipitation.

The interplay of these factors is summarized in the table below, based on general findings for metal carbonate precipitation:

| Parameter | Effect on Precipitation |

| Increasing pH | Increases carbonate ion concentration, promoting precipitation. researchgate.net |

| Increasing Temperature | Can increase the rate of precursor decomposition and influence product purity. researchgate.net |

| Precursor Concentration | Lower concentrations can lead to better separation in mixed rare earth solutions. acs.org |

Investigation of Nucleation and Growth Mechanisms during Precipitation

The formation of praseodymium carbonate precipitates proceeds through the fundamental steps of nucleation and crystal growth. Nucleation, the initial formation of stable solid-phase nuclei within the supersaturated solution, is a critical step that dictates the final particle size distribution. nih.govresearchgate.net

The surfaces of the precipitating particles themselves can act as sites for further nucleation and growth. nih.gov In systems involving microorganisms, cell surfaces and extracellular polymeric substances (EPS) can provide nucleation sites, attracting metal cations and locally increasing ion concentrations to the point of supersaturation. mdpi.comresearchgate.net While not directly applicable to the abiotic synthesis of praseodymium carbonate, these principles highlight the importance of available surfaces for nucleation.

Following nucleation, the particles grow by the addition of solute from the solution. The rate of growth can be influenced by factors such as the degree of supersaturation, temperature, and the presence of any impurities that might adsorb to the crystal surfaces and inhibit growth. researchgate.net The final morphology of the praseodymium carbonate particles is a result of the relative rates of nucleation and growth. Rapid nucleation followed by slower growth tends to produce a large number of small particles, while slower nucleation and faster growth lead to fewer, larger particles.

Conversion Synthesis Routes from Insoluble Precursor Materials

An alternative to direct precipitation from a homogeneous solution is the conversion of a pre-existing, insoluble praseodymium compound into praseodymium carbonate. This approach can offer advantages in terms of controlling particle morphology and is particularly useful when starting with readily available insoluble materials. wikipedia.org

Conversion from Praseodymium Hydroxides

Praseodymium hydroxide (B78521) (Pr(OH)₃), a light green powder that is insoluble in water, can serve as a starting material for the synthesis of praseodymium carbonate. aemree.com The conversion can be achieved by reacting the hydroxide with a source of carbonate ions, such as a solution of sodium bicarbonate saturated with carbon dioxide. wikipedia.org The reaction proceeds as a solid-liquid phase transformation, where the hydroxide is gradually converted to the more stable carbonate. The general reaction is:

2 Pr(OH)₃ + 3 CO₂ → Pr₂(CO₃)₃ + 3 H₂O

This method allows the morphology of the initial hydroxide particles to potentially influence the morphology of the final carbonate product.

Conversion from Praseodymium Oxides under Hydrothermal Conditions

Praseodymium oxides, such as Pr₆O₁₁, can be converted to praseodymium carbonate under hydrothermal conditions. wikipedia.orgkyoto-u.ac.jp Hydrothermal synthesis involves carrying out the reaction in an aqueous solution at elevated temperatures and pressures. These conditions can increase the reactivity of the oxide and facilitate its conversion to the carbonate.

For instance, nanostructured praseodymium oxide (Pr₆O₁₁) has been synthesized via various methods, including hydrothermal routes. nih.gov While the focus of that particular study was the oxide itself, it is known that during photocatalytic reactions in aqueous solutions, praseodymium species can be transformed into praseodymium carbonate hydrates (Pr₂(CO₃)₃·8H₂O). kyoto-u.ac.jp This indicates that under the right aqueous and CO₂-rich conditions, the oxide can be a viable precursor for the carbonate. The conversion process likely involves the hydration of the oxide surface followed by reaction with dissolved carbon dioxide.

The following table summarizes the key aspects of the conversion synthesis routes:

| Precursor Material | Conversion Method | Key Considerations |

| Praseodymium Hydroxide (Pr(OH)₃) | Reaction with a carbonate source (e.g., CO₂-saturated NaHCO₃ solution) wikipedia.org | The morphology of the starting hydroxide can influence the final product. |

| Praseodymium Oxide (Pr₆O₁₁) | Hydrothermal treatment in a CO₂-rich aqueous environment. kyoto-u.ac.jp | Elevated temperature and pressure enhance the reaction rate. |

Optimization of Conversion Yields and Reaction Rates

The efficient synthesis of praseodymium carbonate hinges on the careful control of reaction parameters to maximize conversion yields and accelerate reaction rates. Research into the precipitation of praseodymium carbonate nanoparticles has identified several key operational conditions that significantly influence the final product.

A statistical approach using the Taguchi method has been employed to optimize the fabrication of nanoparticles via direct precipitation. researchgate.net This method quantitatively assesses the impact of various factors on the resulting particle size and purity. The study found that regulating the concentration of the praseodymium cation and the carbonate anion, along with the flow rate at which the cation solution is introduced into the anion solution, are critical for producing high-purity nanoparticles with dimensions as small as 30 nm. researchgate.net

Kinetic studies on the leaching of praseodymium from rare earth element (REE) slag using sulfuric acid reveal that temperature is a crucial factor in reaction efficiency. nih.gov While some leaching processes for pure oxides may see decreased efficiency at higher temperatures, the leaching of REE slag demonstrated an opposite trend. The presence of an ash layer in the slag acts as a diffusion barrier, and increased temperatures promote more active molecular motion of the acid, overcoming this resistance. nih.gov This resulted in a 100% yield after 5 hours of leaching at 80°C. nih.gov The reaction kinetics were observed to follow a two-stage mechanism based on the shrinking core model: an initial rapid chemical reaction stage followed by a diffusion-controlled stage through the ash layer. nih.gov

The following table summarizes the optimized parameters for nanoparticle synthesis via a precipitation route.

Table 1: Optimized Parameters for Praseodymium Carbonate Nanoparticle Synthesis

| Parameter | Role in Optimization | Finding | Citation |

|---|---|---|---|

| Cation Concentration | Influences nucleation and growth | Regulation is critical for small particle size | researchgate.net |

| Anion Concentration | Affects supersaturation levels | Regulation is critical for small particle size | researchgate.net |

Precipitation from Carbonate/Bicarbonate Salt Solutions

A primary and widely used method for synthesizing praseodymium carbonate is through precipitation from aqueous solutions using carbonate or bicarbonate salts. aemree.com This method is advantageous because carbonates are readily available and the resulting praseodymium carbonate precipitate can be easily dissolved in mild acid for further purification or conversion into other praseodymium compounds. aemree.comnanorh.com The general insolubility of rare earth carbonates, especially at higher pH levels, drives the precipitation process. aemree.comnih.gov

One common approach involves reacting a soluble praseodymium salt, such as praseodymium chloride, with a solution of sodium bicarbonate that has been saturated with carbon dioxide. nih.gov Another established method is the addition of a slight excess of ammonium (B1175870) carbonate to a solution containing a soluble praseodymium salt, which results in the precipitation of praseodymium carbonate. researchgate.net The resulting light green, crystalline praseodymium carbonate octahydrate is insoluble in water. nanorh.comacs.org

Role of Alkali and Ammonium Carbonates/Bicarbonates as Precipitants

Alkali metal and ammonium carbonates and bicarbonates serve as the essential precipitating agents in the aqueous synthesis of praseodymium carbonate. The choice of precipitant can influence the characteristics of the final product.

Ammonium Carbonate: Used as a precipitant, often added in slight excess to a solution of a soluble praseodymium salt to ensure complete precipitation. researchgate.net

Sodium Bicarbonate: A solution of sodium bicarbonate, typically saturated with carbon dioxide, can be reacted with praseodymium chloride to yield the desired carbonate precipitate. nih.gov

Studies on the formation of other amorphous carbonates, such as calcium carbonate, have shown that alkali metal ions (like Na+, K+, Rb+) from the precipitant can be co-incorporated into the amorphous phase. mdpi.com This incorporation can have a stabilizing effect, significantly increasing the temperature required for crystallization. mdpi.com The extent of this ion incorporation was found to follow the order of the ionic size: Rb+ > K+ > Na+ > Li+. mdpi.com While this specific study focused on calcium carbonate, it highlights the potential role of the alkali cation from the precipitant in influencing the properties of the resulting carbonate material.

Advanced and Novel Synthesis Approaches

To meet the demands for materials with specific properties, such as high surface area and controlled morphology, advanced synthesis methods are being explored. These techniques offer enhanced control over the crystallization process, leading to the formation of materials like nanoparticles with unique characteristics. nanorh.com

Sonochemical Synthesis Techniques for Nanoparticle Formation

Sonochemical synthesis is an advanced method that utilizes high-intensity ultrasound to induce chemical reactions and form novel materials. rsc.orgresearchgate.net The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. researchgate.net This collapse generates localized hot spots with extremely high temperatures and pressures, creating unique conditions for chemical reactions. nih.gov

This technique is being applied for the fabrication of various inorganic nanoparticles. nih.gov The use of ultrasound can facilitate the creation of nanoparticles with controlled morphology and high purity, often without the need for high bulk temperatures or long reaction times. rsc.org While specific studies on the sonochemical synthesis of this compound are not widely detailed, the methodology is applicable. The process would involve exposing a solution containing a praseodymium salt and a carbonate precursor to ultrasonic irradiation, initiating nucleation and growth of nanoparticles under the intense conditions created by cavitation. nih.gov The technique has been successfully used to extract rare-earth elements from carbonate rocks and to synthesize other carbonate-containing nanoparticles, demonstrating its potential as a "green" and efficient alternative for producing praseodymium carbonate nanoparticles. nih.govyoutube.com

Microwave-Assisted Synthesis for Enhanced Crystallization

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing a wide range of inorganic materials, including rare-earth compounds. researchgate.netresearchgate.net Unlike conventional heating where heat is transferred from the outside in, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the material. This can significantly shorten reaction times, increase product yields, and lead to products with improved crystallinity and smaller particle sizes. researchgate.netresearchgate.net

Studies on the calcination of mixed rare earth carbonates using microwave heating have shown that it is a feasible method to produce rare earth oxides with finer, more loosely packed particles compared to conventional heating. researchgate.net The average particle size of the microwave-treated product was 1.52 µm, significantly smaller than the 7.6 µm obtained through conventional methods. researchgate.net Similarly, microwave heating has been successfully used in the decomposition of praseodymium oxalate (B1200264) to form praseodymium oxide, resulting in powders with uniform morphologies and preventing the hard agglomeration often seen with conventional sintering. nih.gov This enhanced control over particle aggregation and growth makes microwave-assisted synthesis a promising technique for the enhanced crystallization of this compound, offering a pathway to produce materials with desired particle sizes and uniform dispersion. nih.gov

Polymer-Assisted Precipitation Routes

The synthesis of this compound through polymer-assisted precipitation routes represents a sophisticated approach to controlling the particle size, morphology, and crystallinity of the final product. This method involves the introduction of a polymer into the reaction medium, which then influences the nucleation and growth of the crystals. While specific research focusing exclusively on the polymer-assisted precipitation of this compound is limited, valuable insights can be drawn from studies on analogous lanthanide carbonate systems. These studies demonstrate the significant impact of various polymers on the resulting material properties.

The fundamental principle behind this technique is the interaction between the polymer chains and the surfaces of the forming crystals. Polymers can act as capping agents, surface stabilizers, or growth modifiers. rsc.org By adsorbing onto specific crystallographic faces, they can inhibit or promote growth in certain directions, leading to the formation of well-defined and often complex morphologies that are not achievable through conventional precipitation methods. The choice of polymer, its molecular weight, and its concentration are critical parameters that dictate the final characteristics of the this compound particles.

Commonly employed polymers in the synthesis of inorganic nanoparticles, and by extension potentially for this compound, include polyvinylpyrrolidone (B124986) (PVP), polyvinyl alcohol (PVA), and polyacrylic acid (PAA). Each of these polymers offers unique functionalities that can be leveraged to tailor the precipitation process.

Influence of Polyvinylpyrrolidone (PVP):

Polyvinylpyrrolidone (PVP) is a versatile, water-soluble polymer known for its role as a surface stabilizer and growth modifier in the synthesis of a wide array of nanoparticles. rsc.orgresearchgate.net Its amphiphilic nature allows it to interact with the surfaces of nascent crystals, preventing their aggregation and controlling their growth. rsc.org In the context of lanthanide carbonate synthesis, PVP has been shown to be instrumental in the formation of hierarchical and well-defined microstructures.

A notable study on the hydrothermal synthesis of lanthanum carbonate hydroxide (LaOHCO₃), a compound closely related to praseodymium carbonate, highlights the profound effect of PVP on the final morphology of the particles. daneshyari.com In this research, it was demonstrated that PVP played a crucial role in the self-assembly of nanorods into complex, three-dimensional hierarchical structures. The morphology of the resulting particles was found to be highly dependent on the reaction time, evolving from simple nanorods to more intricate architectures. This suggests that a similar application of PVP in the precipitation of this compound could offer a pathway to novel morphologies with potentially enhanced properties. The mechanism involves the coordination of the carbonyl groups in the PVP repeating units with the praseodymium ions on the crystal surface, thereby directing the crystal growth.

The following table, based on the findings from the study on PVP-assisted synthesis of lanthanum carbonate hydroxide, illustrates the potential morphological evolution of this compound under similar conditions.

| Reaction Time (hours) | Observed Morphology (in Lanthanum Carbonate Hydroxide System) |

| 2 | Nanorods |

| 4 | Microspheres composed of nanorods |

| 8 | Nest-like hierarchical structures |

| 12 | Apple-like hierarchical structures |

This data is extrapolated from a study on lanthanum carbonate hydroxide and serves as an illustrative example of the potential effects of PVP on this compound synthesis.

Potential Roles of Polyvinyl Alcohol (PVA) and Polyacrylic Acid (PAA):

PVA is a hydrophilic polymer that can act as a steric stabilizer, preventing the agglomeration of particles during precipitation. Its hydroxyl groups can form hydrogen bonds with the hydrated surface of the this compound crystals, creating a protective layer that limits further growth and aggregation.

PAA, a polyelectrolyte, can strongly interact with metal cations like Pr³⁺ through its carboxylate groups. This interaction can influence the nucleation stage by forming polymer-metal complexes, which can then act as precursors for the precipitation of praseodymium carbonate. Furthermore, PAA can adsorb onto the growing crystal surfaces, modifying their morphology and inhibiting excessive growth. Studies on the crystallization of calcium carbonate have shown that PAA can significantly alter the crystal habit and size. researchgate.netrsc.org

Structural Elucidation and Crystallographic Investigations of Praseodymium Carbonate Octahydrate

Crystal System and Space Group Determination: Orthorhombic System (Pccn)

Praseodymium carbonate octahydrate crystallizes in the orthorhombic system. This crystal system is characterized by three unequal crystallographic axes at right angles to each other. The specific space group for this compound has been identified as Pccn. This designation provides a detailed description of the symmetry elements present within the crystal lattice, including glide planes and rotation axes, which dictate the arrangement of atoms in the unit cell.

Isostructural Relationships with Lanthanite-type Octahydrate Carbonates

This compound is isostructural with other members of the lanthanite-type octahydrate carbonate series. This means that it shares the same crystal structure as lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) and other early lanthanide carbonates with eight water molecules. The term "artificial lanthanite" is sometimes used to describe synthetic lanthanum carbonate octahydrate, highlighting its structural identity with the naturally occurring mineral. nih.gov This isostructural relationship implies that the praseodymium ions, carbonate groups, and water molecules are arranged in a very similar three-dimensional pattern to those in other lanthanite-type structures.

Unit Cell Parameter Determination and Trends across the Lanthanide Series

Across the lanthanide series, a general trend known as lanthanide contraction is observed. This phenomenon is the greater-than-expected decrease in ionic radii of the elements in the lanthanide series from left to right. This contraction influences the unit cell parameters of the corresponding lanthanide carbonate octahydrates. As the atomic number increases across the series, the unit cell dimensions are expected to decrease systematically.

Table 1: Unit Cell Parameter Trends in Lanthanide Carbonates (Illustrative) (Note: This table is illustrative and based on general trends. Specific values for each lanthanide carbonate octahydrate would require dedicated crystallographic studies.)

| Lanthanide Carbonate Octahydrate | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |

| La₂(CO₃)₃·8H₂O | ~9.5 | ~12.3 | ~8.9 | ~1040 |

| Ce₂(CO₃)₃·8H₂O | Slightly smaller than La | Slightly smaller than La | Slightly smaller than La | Decreasing |

| Pr₂(CO₃)₃·8H₂O | Expected to be smaller than Ce | Expected to be smaller than Ce | Expected to be smaller than Ce | Decreasing |

| Nd₂(CO₃)₃·8H₂O | Smaller than Pr | Smaller than Pr | Smaller than Pr | Decreasing |

Single-Crystal X-ray Diffraction Studies

While a dedicated single-crystal X-ray diffraction study for this compound was not found in the provided search results, such studies on related lanthanide carbonate complexes provide valuable insights into the coordination environments and structural motifs. fiveable.me For instance, the first single-crystal X-ray diffraction study of a lanthanide tricarbonate complex, [Co(NH₃)₆][Sm(CO₃)₃(H₂O)]·4H₂O, revealed a zigzag chain structure with 9-coordinate samarium centers. rsc.org Studies on other lanthanide complexes have also been conducted, contributing to the broader understanding of lanthanide coordination chemistry. nih.govnih.gov The application of single-crystal X-ray diffraction is essential for the precise determination of atomic positions, bond lengths, and bond angles, which are fundamental to a complete structural elucidation. fiveable.me

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Refinement

Powder X-ray diffraction (PXRD) is a powerful and commonly used technique for the phase identification of polycrystalline materials like this compound. nih.govresearchgate.netresearchgate.netnist.gov The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. By comparing the experimental PXRD pattern of a synthesized sample with standard diffraction patterns from databases, one can confirm the identity and purity of the this compound phase.

Furthermore, PXRD data can be used for structural refinement using methods like Rietveld refinement. This process involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. Successful refinement can yield accurate unit cell parameters and information about atomic positions, although with less precision than single-crystal methods. PXRD is also instrumental in studying the thermal decomposition of this compound, as it can identify the crystalline phases formed at different temperatures. xjxitu.com

Analysis of Hydration State and Water Molecule Coordination

The "octahydrate" in this compound signifies the presence of eight water molecules per formula unit. wikipedia.orgprochemonline.comheegermaterials.com The coordination of these water molecules is a critical aspect of the crystal structure. In lanthanide-type carbonates, the water molecules can be directly coordinated to the metal ion or exist as lattice water, held in place by hydrogen bonds.

Molecular dynamics simulations on lanthanoid(III) carbonate complexes in aqueous solution suggest that the number of water molecules in the first coordination shell of the lanthanide ion varies across the series. rsc.orgresearchgate.net For lighter lanthanides, a higher coordination number, including coordinated water molecules, is more common. In the solid state, the precise coordination environment of the Pr³⁺ ion, including the number of directly bonded water molecules, would be determined by single-crystal X-ray diffraction. The hydration state is crucial for the stability of the crystal structure. researchgate.net

Investigation of Intra- and Intermolecular Hydrogen Bonding Networks

A complex network of hydrogen bonds involving the water molecules and carbonate ions plays a vital role in stabilizing the crystal structure of this compound. These hydrogen bonds can be categorized as:

Intramolecular: Hydrogen bonds within a single formula unit, for example, between a coordinated water molecule and a carbonate ion.

Intermolecular: Hydrogen bonds that link different formula units together, creating a three-dimensional supramolecular architecture.

Thermal Decomposition Pathways and Mechanistic Studies of Praseodymium Carbonate Octahydrate

Comprehensive Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques used to study the thermal decomposition of praseodymium carbonate octahydrate. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference material, revealing exothermic and endothermic transitions.

Studies have shown that the decomposition process is characterized by several distinct mass loss steps, corresponding to the removal of water molecules and carbon dioxide. uji.es The DTA curves exhibit a series of endothermic and exothermic peaks that correspond to these decomposition events and subsequent phase transformations. For instance, the decomposition of the anhydrous oxalate (B1200264), a related compound, shows endothermic DTA peaks in an inert atmosphere, while exothermic peaks are observed in an oxidizing atmosphere due to the oxidation of evolved carbon monoxide. netsu.org The heating rate and the surrounding atmosphere (e.g., air, nitrogen, oxygen) significantly influence the temperatures at which these transformations occur and the nature of the final products. uji.es

The following table provides a general overview of the decomposition stages observed during the thermal analysis of this compound in an air atmosphere.

| Temperature Range (°C) | Observed Event | Associated Mass Loss |

| < 200 | Dehydration | Loss of water molecules |

| 200 - 400 | Formation of Anhydrous Carbonate | Continued dehydration |

| 400 - 600 | Decomposition to Oxycarbonates | Release of CO₂ |

| > 600 | Formation of Praseodymium Oxides | Further release of CO₂ and O₂ |

Sequential Dehydration Processes and Intermediate Hydrate (B1144303) Formation

The initial stage of the thermal decomposition of this compound involves the sequential loss of its eight water molecules. This dehydration process typically occurs in multiple steps, as evidenced by distinct mass loss regions in the TGA curve. Heating the octahydrate to 100°C results in the loss of six molecules of crystal water, indicating the formation of a lower hydrate, praseodymium carbonate dihydrate (Pr₂(CO₃)₃·2H₂O). xjxitu.com

Further heating leads to the removal of the remaining water molecules. The existence of intermediate hydrates has been confirmed through various analytical techniques, which show that the dehydration is not a single, continuous process but rather a series of discrete steps. researchgate.net The precise temperatures and the stability of these intermediate hydrates can be influenced by factors such as the heating rate and the partial pressure of water vapor in the surrounding atmosphere.

Formation and Characterization of Anhydrous Praseodymium Carbonate

Following the complete removal of water molecules, anhydrous praseodymium carbonate (Pr₂(CO₃)₃) is formed. researchgate.net This olive-green, water-insoluble compound serves as a key intermediate in the decomposition pathway to the oxides. wikipedia.org The formation of the anhydrous carbonate is typically observed in the temperature range of 200-400°C.

Characterization of this anhydrous phase is often performed using techniques such as X-ray diffraction (XRD) to confirm its crystal structure and infrared spectroscopy (IR) to verify the absence of water molecules and the presence of carbonate groups. The anhydrous carbonate is stable over a limited temperature range before it begins to decompose further into oxycarbonate phases.

Decomposition to Praseodymium Oxycarbonate Phases (e.g., Pr₂CO₅, Pr₂O₂CO₃ Polymorphs)

As the temperature is increased beyond approximately 400°C, the anhydrous praseodymium carbonate begins to decompose into various praseodymium oxycarbonate intermediates. acs.org These phases are characterized by the partial replacement of carbonate ions with oxide ions. Two of the most commonly identified oxycarbonate intermediates are Pr₂CO₅ and Pr₂O₂CO₃. acs.org

The decomposition pathway can be represented by the following general reactions:

Pr₂(CO₃)₃ → Pr₂CO₅ + 2CO₂

Pr₂CO₅ → Pr₂O₂CO₃ + 2CO

During the decomposition of praseodymium carbonate, the intermediate oxycarbonate, Pr₂O₂CO₃, can exist in different crystalline forms, or polymorphs. researchgate.net These polymorphic transformations are subtle changes in the crystal structure that occur at specific temperatures. These transformations can be identified by techniques such as high-temperature X-ray diffraction and differential thermal analysis, which can detect the changes in crystal structure and the associated energy changes. The existence of multiple polymorphs for the dioxymonocarbonate highlights the complexity of the decomposition process. researchgate.net

Final Decomposition Products: Stoichiometric Praseodymium Oxides (Pr₆O₁₁, Pr₂O₃)

The final stage in the thermal decomposition of this compound is the formation of praseodymium oxides. The specific oxide formed depends on the temperature and the oxygen partial pressure of the atmosphere.

In an oxidizing atmosphere such as air, the typical final product at temperatures around 750-900°C is the non-stoichiometric oxide Pr₆O₁₁. acs.orgnih.gov This oxide has a cubic fluorite-related structure. The decomposition can be summarized as:

3Pr₂O₂CO₃ → Pr₆O₁₁ + 3CO + O₂

At higher temperatures, typically above 900°C, or under inert or reducing atmospheres, Pr₆O₁₁ can further decompose to form the sesquioxide, Pr₂O₃. netsu.org The transformation from Pr₆O₁₁ to Pr₂O₃ involves a loss of oxygen. X-ray diffraction analysis is crucial for identifying the final oxide phase. uji.es

The following table summarizes the final oxide products under different conditions:

| Atmosphere | Temperature Range (°C) | Final Oxide Product |

| Air/Oxygen | 750 - 900 | Pr₆O₁₁ |

| Inert (e.g., He, Ar) | > 900 | Pr₂O₃ |

| CO₂ | > 900 | Pr₂O₃ |

Kinetic Analysis of Decomposition Reactions

Kinetic analysis of the thermal decomposition of this compound provides valuable insights into the reaction mechanisms and the energy barriers associated with each decomposition step. By applying various kinetic models to the data obtained from thermogravimetric analysis, it is possible to determine kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A).

Determination of Apparent Activation Energies and Pre-exponential Factors

The determination of kinetic parameters, such as apparent activation energy (Ea) and the pre-exponential factor (A), is essential for quantifying the energy barriers and frequency of molecular collisions leading to the thermal decomposition of this compound. These values are typically derived from thermogravimetric analysis (TGA) data obtained under non-isothermal conditions at various heating rates.

While detailed kinetic analyses have been conducted, specific numerical values for the apparent activation energy and pre-exponential factors for each distinct step of the Pr₂(CO₃)₃·8H₂O decomposition are not uniformly reported across the literature. Foundational studies, such as the work by Sharma, Hinode, and Eyring, have investigated the decomposition of praseodymium carbonate hydrate, providing a basis for understanding its thermal behavior dokumen.pub. For comparison, kinetic studies on other praseodymium precursors, like the initial decomposition of praseodymium oxalate, have reported activation energies in the range of 31.7 kcal/mole researchgate.net. Similarly, studies on other metal carbonates, such as magnesite (MgCO₃), show average apparent activation energies of about 203 kJ mol⁻¹ for the primary decomposition step mdpi.com.

A comprehensive kinetic analysis of praseodymium carbonate would involve applying various model-fitting and model-free (isoconversional) methods to TGA data to calculate these parameters for each stage of the reaction, from dehydration to the final oxide formation.

Table 1: Representative Kinetic Parameters for Metal Carbonate Decomposition (Illustrative)

| Compound | Decomposition Step | Apparent Activation Energy (Ea) | Method |

| Manganese Carbonate (MnCO₃) | MnCO₃ → Mn₂O₃ | 17.91 kJ/mol | Thermogravimetric Analysis mdpi.com |

| Magnesium Carbonate (MgCO₃) | MgCO₃ → MgO | ~203 kJ/mol | Thermogravimetric Analysis mdpi.com |

| Praseodymium Oxalate | Initial Decomposition | 31.7 kcal/mol | Not Specified researchgate.net |

Elucidation of Reaction Mechanisms (e.g., Diffusion, Nucleation and Growth)

The elucidation of the solid-state reaction mechanism provides insight into the physical and chemical processes occurring at the molecular level during decomposition. These mechanisms are often categorized into models based on nucleation and growth, geometric contraction, or diffusion.

High-resolution electron microscopy (HREM) combined with video recording has been a pivotal technique for revealing the atomic-level mechanisms involved in the decomposition of lanthanide compounds, including praseodymium carbonate hydrate dokumen.pub. This in-situ approach allows for the direct observation of the transformation, showing how the product phase nucleates and grows within the reactant matrix. The process can be visualized as a dynamic series of events where the crystal lattice of the parent carbonate is disrupted, and the new oxide phase forms. This method can help identify whether the reaction is interface-controlled (advancing reaction front) or diffusion-controlled (requiring the movement of reactants or products through the solid).

Influence of Gaseous Atmosphere (e.g., Air, N₂, O₂, CO₂, Vacuum) on Decomposition Products and Pathways

The composition of the surrounding atmosphere has a profound influence on both the intermediate compounds formed and the final products of the thermal decomposition of praseodymium carbonate.

In an oxygen-rich atmosphere (O₂ or air) , the decomposition pathway can involve the formation of an intermediate tetravalent carbonate epdf.pub. This species is noted to decompose at a significantly lower temperature (295-310°C) compared to analogous tetravalent cerium carbonate epdf.pub. The presence of oxygen facilitates the oxidation of Pr(III) to Pr(IV), leading to different intermediate phases. For instance, studies on praseodymium citrate (B86180) have shown that decomposition in pure oxygen leads directly to the formation of PrO₁.₈₃₃, whereas in air, an intermediate praseodymium oxycarbonate (Pr₂O₂CO₃) is a major product researchgate.netacs.org. The kinetics of decomposition are also affected; the formation and subsequent breakdown of intermediates are considerably enhanced in an O₂ atmosphere compared to inert or reducing environments researchgate.net.

In an inert atmosphere (e.g., Nitrogen, N₂) , the decomposition pathway is altered. Without an external oxidizing agent, the formation of higher-valence praseodymium oxides is suppressed. Studies on related praseodymium complexes show that decomposition in nitrogen can result in amorphous products or different intermediate oxycarbonates compared to decomposition in air or oxygen acs.org. For praseodymium acetate, while the sequence of intermediate products remains the same regardless of the atmosphere, the rate at which they form and decompose is altered researchgate.net.

The presence of carbon dioxide (CO₂) , a product of the decomposition itself, can also affect the reaction equilibrium. The higher basicity of praseodymium oxide compared to ceria suggests it is less likely to form carbonates, but a high partial pressure of CO₂ could potentially stabilize intermediate carbonate or oxycarbonate phases, shifting the decomposition temperatures to higher values researchgate.net.

In Situ High-Temperature X-ray Diffraction and Electron Microscopy during Decomposition

In-situ characterization techniques are indispensable for tracking the structural and morphological evolution of this compound as it decomposes.

In Situ High-Temperature X-ray Diffraction (HT-XRD) allows for the real-time monitoring of phase transformations within the material as a function of temperature. By collecting diffraction patterns continuously while heating the sample, researchers can precisely identify the temperatures at which the initial hydrate structure collapses, intermediate phases such as oxycarbonates (e.g., Pr₂O₂CO₃) appear, and the final oxide phase (e.g., Pr₆O₁₁) crystallizes acs.org. Furthermore, HT-XRD provides detailed information on changes in lattice parameters, unit cell volume, and crystallite size during the transformation researchgate.net. For example, XRD has been used to confirm that a sharp increase in the catalytic activity of praseodymium-based materials is linked to the decomposition of a praseodymium carbonate phase mit.edu.

In Situ High-Resolution Electron Microscopy (HREM) offers unparalleled insight into the decomposition mechanism at the atomic and nanoscale. Studies have successfully used HREM with video recording to directly observe the atomic-level mechanisms of decomposition in lanthanide compounds dokumen.pub. This technique can reveal the nucleation sites of the new phase, the orientation relationship between the parent and product lattices, and the dynamics of the reaction interface. This direct visualization helps to confirm the reaction pathways and provides evidence for the proposed mechanistic models, such as nucleation and growth or diffusion-controlled processes dokumen.pub.

Spectroscopic and Advanced Characterization Techniques Applied to Praseodymium Carbonate Octahydrate

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes within a compound. In the study of hydrated carbonates like praseodymium carbonate octahydrate, FTIR spectra reveal characteristic absorption bands corresponding to the carbonate ions (CO₃²⁻), water molecules (H₂O), and the metal-oxygen bonds.

The free carbonate ion, with D₃h symmetry, has four fundamental vibrational modes: symmetric stretching (ν₁), out-of-plane bending (ν₂), asymmetric stretching (ν₃), and in-plane bending (ν₄). spectroscopyonline.com In a solid crystal lattice, the local symmetry is often lower, which can cause shifts in these frequencies and the appearance of bands that are inactive in the free ion.

Studies on rare-earth carbonates and other isomorphous carbonate minerals show that the positions of absorption bands are influenced by the cation's radius and mass. arizona.edu An increase in cation radius or mass generally corresponds to a shift of absorption bands to longer wavelengths (lower wavenumbers). arizona.edu For hydrated normal carbonates, the presence of water is clearly indicated by strong absorption bands.

Key vibrational bands observed in the FTIR spectra of rare-earth carbonates are summarized below. These bands are assigned based on extensive studies of various carbonate minerals and synthetic compounds. spectroscopyonline.comarizona.eduustb.edu.cnmdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(O-H) | 3000 - 3600 | Stretching vibrations of water molecules (H₂O) |

| δ(H-O-H) | 1600 - 1650 | Bending vibration of water molecules (H₂O) |

| ν₃ (asymmetric stretch) | 1400 - 1550 | Asymmetric C-O stretching of the carbonate ion |

| ν₁ (symmetric stretch) | 1050 - 1100 | Symmetric C-O stretching of the carbonate ion |

| ν₂ (out-of-plane bend) | 840 - 880 | Out-of-plane bending of the carbonate ion |

| ν₄ (in-plane bend) | 700 - 750 | In-plane bending of the carbonate ion |

| Pr-O Stretch | 550 - 650 | Stretching vibration of the Praseodymium-Oxygen bond |

| Lattice Modes | < 400 | Vibrations of the crystal lattice |

This table is generated based on data from analogous rare-earth carbonate studies.

Research has shown that for air-exposed praseodymium oxide samples, an absorption band appears around 15 microns (approx. 667 cm⁻¹), which is attributed to hydration and carbonation effects, highlighting the tendency of these materials to react with atmospheric components. dtic.mil A differential thermal analysis of praseodymium carbonate indicated that dehydration is likely complete below 300°C. dtic.mil

Raman Spectroscopy for Crystalline Structure and Bond Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and changes in crystal structure. nih.gov For carbonate minerals, Raman spectroscopy can distinguish between different polymorphs and provide insights into cation substitution effects. mdpi.com

The Raman active modes for the carbonate ion in a crystal lattice are similar to the IR modes, but subject to different selection rules. The main vibrational modes for carbonate ions are the symmetric stretching (ν₁), out-of-plane bending (ν₂), asymmetric stretching (ν₃), and in-plane bending (ν₄). mdpi.comnih.govmdpi.com The ν₁ mode is typically very strong and sharp in the Raman spectra of carbonates.

In studies of lanthanide compounds, Raman spectroscopy has been used to identify the formation of various species in solution and in solid phases. For example, in aqueous lanthanum(III) solutions, a very weak mode at 343 cm⁻¹ has been attributed to the [La(OH₂)₉]³⁺ aqua ion. nih.gov In studies of lanthanide agardite minerals, the position of arsenate stretching vibrations was found to be sensitive to the lanthanide ionic radius. researchgate.net This suggests that the Pr-O bond vibrations and carbonate modes in this compound would also be influenced by the Pr³⁺ cation.

The typical Raman active modes for rare-earth carbonates are presented in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν₃ (asymmetric stretch) | 1410 - 1500 | Asymmetric C-O stretching of the carbonate ion |

| ν₁ (symmetric stretch) | 1050 - 1100 | Symmetric C-O stretching of the carbonate ion |

| ν₄ (in-plane bend) | 710 - 750 | In-plane bending of the carbonate ion |

| Lattice Modes / Metal-Oxygen | < 500 | Lattice vibrations and Pr-O modes |

This table is generated based on data from analogous rare-earth carbonate studies. mdpi.comresearchgate.net

Time-gated Raman spectroscopy has proven effective in suppressing fluorescence that can interfere with the analysis of carbonate and clay minerals, suggesting its utility for obtaining high-quality spectra of this compound. usra.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of praseodymium compounds by XPS primarily focuses on the Pr 3d core-level spectra to determine the oxidation state of praseodymium, which is typically +3 or +4.

The XPS spectrum of Pr 3d shows two main spin-orbit components, Pr 3d₅/₂ and Pr 3d₃/₂, with a typical energy separation of about 20.4 eV. researchgate.net The presence of satellite structures, often referred to as "shake-off" or "shake-down" satellites, provides further information about the electronic configuration and ligand-to-metal charge transfer effects. researchgate.netaps.org In Pr³⁺ compounds, a strong peak with a binding energy around 934 eV is observed for the Pr 3d₅/₂ core level. researchgate.net The presence of Pr⁴⁺ ions can be identified by an additional peak at a higher binding energy, around 965 eV for the Pr 3d₃/₂ component. researchgate.net

It is important to note that many rare-earth oxides, when exposed to air, can form a carbonate layer on their surface. xpsdatabase.net Therefore, XPS analysis of this compound would be expected to show peaks for Pr, O, and C. The C 1s spectrum itself can be complex, potentially showing contributions from the carbonate (CO₃²⁻) and adventitious carbon contamination. The binding energy for the carbonate C 1s peak is typically found at a higher value than that for hydrocarbon contamination.

The table below summarizes the expected binding energies for the core levels in this compound.

| Core Level | Expected Binding Energy (eV) | Notes |

| Pr 3d₅/₂ | ~934 | Main peak corresponding to the Pr³⁺ state. researchgate.net |

| Pr 3d₃/₂ | ~954 | Spin-orbit partner to the 3d₅/₂ peak. researchgate.net |

| O 1s | ~531 - 532 | Associated with the carbonate (CO₃²⁻) and hydrate (B1144303) (H₂O) oxygen atoms. |

| C 1s | ~289 - 290 | Corresponding to the carbonate (CO₃²⁻) group. researchgate.net |

| C 1s | ~285 | Adventitious carbon contamination, often used for charge referencing. researchgate.net |

This table is generated based on XPS data for praseodymium compounds and other metal carbonates.

Analysis of praseodymium-containing glasses and crystals has successfully used XPS to distinguish between Pr³⁺ and Pr⁴⁺ states, which often correlates with the material's color. researchgate.net

Electron Microscopy (SEM, TEM) for Particle Morphology, Size Distribution, and Nanostructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial techniques for characterizing the morphology, size, and structure of materials at the micro- and nanoscale.

SEM analysis provides high-resolution images of the surface topography of a sample. In studies of synthetic rare-earth carbonates, SEM has revealed a variety of crystal morphologies, including platy crystals, elongate prisms, and spherulitic aggregates. nih.gov The morphology and particle size are often dependent on synthesis conditions such as temperature and reactant concentrations. nih.govresearchgate.net For instance, experiments on the formation of rare-earth carbonates on different mineral surfaces showed that lanthanite (REE₂(CO₃)₃·8H₂O) can form large, platy crystals (50–100 µm) or smaller elongate prisms (~10 µm). nih.gov Studies on preparing crystalline rare-earth carbonates from ore leach solutions have produced particles in the size range of 50–200 µm. ustb.edu.cnresearchgate.net

TEM allows for even higher resolution imaging, providing details about the internal structure, crystallinity, and nanostructure of particles. While specific TEM studies on this compound are not widely available, research on related materials demonstrates the potential of this technique. For example, TEM has been used to analyze Pr³⁺-doped carbon quantum dots, confirming their dispersion and size. researchgate.net

These microscopy techniques are essential for understanding the physical characteristics of this compound powders, which are critical for their potential applications.

Synchrotron Radiation Studies for High-Resolution Structural and Electronic Insights

Synchrotron radiation sources provide extremely bright and highly tunable X-ray beams that enable a range of advanced characterization techniques far surpassing the capabilities of laboratory instruments. youtube.com These methods can offer exceptionally high-resolution structural and electronic information.

Synchrotron-based X-ray Diffraction (XRD) is a powerful tool for detailed structural analysis. nist.gov The high brilliance and energy of synchrotron X-rays allow for the study of very small crystals, complex multiphase systems, and for performing in situ experiments to monitor structural changes during chemical reactions or under non-ambient conditions. youtube.comnih.gov For lanthanide complexes, in situ synchrotron XRD has been used to elucidate crystallization pathways, revealing the formation of intermediate phases that depend on reaction parameters. nih.gov This technique could be applied to study the synthesis of this compound in real-time, providing insights into its formation mechanism. The high resolution of synchrotron XRD allows for precise determination of lattice parameters and crystal structure, which is fundamental to understanding structure-property relationships. sigmaaldrich.com

Other synchrotron-based techniques, such as X-ray Absorption Spectroscopy (XAS), can provide detailed information about the local atomic environment and oxidation state of the praseodymium ions, complementing the surface-sensitive information from XPS. rsc.org The tunability of the synchrotron source is particularly advantageous for separating the contributions of different elements in complex materials. nist.gov While specific synchrotron studies on this compound are not prominent in the literature, the application of these advanced techniques to analogous rare-earth systems demonstrates their immense potential for gaining a deeper understanding of this compound's structural and electronic properties. nih.govmdpi.com

Thermodynamic and Phase Equilibria Investigations of Praseodymium Carbonate Systems

Thermochemical Property Determination (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The dissolution equilibrium for anhydrous praseodymium carbonate is given by:

Pr₂(CO₃)₃(s) ⇌ 2Pr³⁺(aq) + 3CO₃²⁻(aq)

The logarithm of the equilibrium constant (log K) for this reaction has been reported to be in the range of -20.9 to -22.08. This value can be used to calculate the standard Gibbs free energy of the dissolution reaction (ΔG°r) using the equation ΔG°r = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. From this, the standard Gibbs free energy of formation for the anhydrous carbonate can be derived if the standard Gibbs free energies of formation for the aqueous praseodymium and carbonate ions are known.

It is important to note that thermodynamic data for rare earth element compounds can vary between different sources. However, efforts have been made to establish internally consistent thermodynamic databases for these compounds. ualberta.cascribd.comscribd.comscribd.comscribd.com

Table 1: Reported Thermodynamic Data for Praseodymium Carbonate

| Parameter | Value | Compound |

|---|

Note: Specific values for the standard enthalpy and entropy of formation for praseodymium carbonate octahydrate are not available in the surveyed literature.

Phase Stability Diagrams within the Pr₂O₃-CO₂-H₂O System

The stability of praseodymium carbonate phases is best understood through phase diagrams for the Pr₂O₃-CO₂-H₂O system. These diagrams illustrate the conditions of temperature, pressure, and chemical composition under which different solid and aqueous species are stable. Research has been conducted on the hydrothermal phase equilibria in Ln₂O₃-H₂O-CO₂ systems, including those for the lighter lanthanides like praseodymium.

These studies help to delineate the stability fields of various praseodymium compounds, such as the oxide (Pr₂O₃), hydroxide (B78521) (Pr(OH)₃), oxycarbonate (Pr₂O₂CO₃), and the normal carbonate (Pr₂(CO₃)₃) and its hydrates. The phase relationships are governed by the partial pressures of CO₂ and H₂O and the temperature. For instance, at a given temperature, an increase in the partial pressure of CO₂ would favor the formation of praseodymium carbonate over its hydroxide or oxide. The octahydrate, Pr₂(CO₃)₃·8H₂O, is known to lose some of its water of crystallization upon heating. xjxitu.com

Aqueous Solubility Behavior and Speciation Studies

This compound is characterized as being insoluble in water but soluble in acids. gzwfen.comwikipedia.orgaemree.comheegermaterials.com The acidic dissolution involves the reaction of the carbonate ions with H⁺ to form carbonic acid, which then decomposes to water and carbon dioxide, driving the equilibrium towards dissolution. wikipedia.org

The general insolubility of praseodymium compounds in neutral water is further exemplified by the low solubility product constant (Ksp) of praseodymium hydroxide, Pr(OH)₃, which is reported to be 3.4 × 10⁻²⁴. utexas.edu

Table 2: Aqueous Behavior of Praseodymium Carbonate

| Property | Description |

|---|---|

| Solubility in Water | Insoluble gzwfen.comwikipedia.orgaemree.comheegermaterials.comprochemonline.com |

| Solubility in Acid | Soluble gzwfen.comwikipedia.orgaemree.com |

| Predominant Aqueous Ion | Pr³⁺ wikipedia.org |

Correlation of Thermodynamic Parameters with Crystallographic Trends and the Lanthanide Contraction

The thermodynamic stability and crystallographic properties of lanthanide compounds, including this compound, are systematically influenced by the lanthanide contraction. The lanthanide contraction refers to the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. libretexts.orgaskiitians.com This is due to the poor shielding of the nuclear charge by the 4f electrons.

This decrease in ionic size leads to a number of predictable trends across the lanthanide series:

Increased Covalent Character: As the ionic radius of the Ln³⁺ ion decreases, the charge density increases. This enhances the covalent character of the metal-ligand bonds, such as the Pr-O bond in the carbonate.

Basicity of Hydroxides: The basicity of the lanthanide hydroxides decreases across the series. vpscience.org This is a direct consequence of the increasing covalent character of the M-OH bond.

Stability of Complexes: The stability of lanthanide complexes generally increases with increasing atomic number (decreasing ionic radius). askiitians.com This trend has been observed in various lanthanide complexes, where complexes of smaller, heavier lanthanides exhibit greater stability than those of larger, lighter lanthanides. researchgate.net

Crystal Structure: Praseodymium metal adopts a double hexagonal close-packed crystal structure at room temperature. wikipedia.org The crystal structures of lanthanide carbonates and their hydrates are also influenced by the size of the lanthanide cation.

The thermodynamic parameters, such as the enthalpy and Gibbs free energy of formation, are expected to show a systematic trend across the lanthanide carbonate series, reflecting the energetic consequences of the lanthanide contraction. The increasing stability of complexes with smaller ionic radii suggests that the formation of praseodymium carbonate complexes would be thermodynamically more favorable than those of earlier lanthanides like lanthanum.

Theoretical and Computational Chemistry Studies on Praseodymium Carbonate Systems

Density Functional Theory (DFT) Computations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lanthanide compounds, DFT calculations are particularly challenging due to the complex nature of the f-electrons, which are often weakly interacting and can lead to non-standard electronic configurations. cnr.it To accurately model these systems, specialized approaches are often required, such as using advanced functionals like B3LYP and incorporating relativistic effects through methods like the zero-order regular approximation (ZORA), as the core electrons of heavy elements like praseodymium move at relativistic speeds. researchgate.net

Studies on lanthanide carbonates reveal that the bonding between the praseodymium(III) ion and the carbonate ligands is predominantly ionic. researchgate.netresearchgate.net The Pr-O bonds exhibit very little covalent character, a finding supported by the analysis of the electronic structure. researchgate.net DFT calculations can precisely determine key structural parameters, such as the bond lengths between the central praseodymium ion and the oxygen atoms of the carbonate and water ligands.

Mulliken charge analysis, a method for estimating partial atomic charges, further quantifies the ionic nature of the bonding. rsc.org In a hypothetical Pr₂(CO₃)₃·8H₂O system, the analysis would show a significant positive charge on the praseodymium atoms and negative charges on the oxygen atoms of the carbonate groups, indicating a substantial transfer of electrons from the metal to the ligands. rsc.org

Table 1: Representative DFT-Calculated Electronic and Structural Parameters for a Praseodymium Carbonate System Note: These values are illustrative, based on typical findings for lanthanide carbonate systems.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Pr-O (carbonate) Bond Length | ~2.50 - 2.65 Å | Indicates the distance between the Pr³⁺ ion and the coordinating oxygen atoms of the CO₃²⁻ groups. |

| Pr-O (water) Bond Length | ~2.55 - 2.70 Å | Represents the distance between the Pr³⁺ ion and the oxygen atoms of the hydration water molecules. |

| Mulliken Charge on Pr | ~+2.8 to +2.9 |e| | Shows a high degree of charge transfer, confirming the +3 oxidation state and ionic character. |

| Mulliken Charge on O (carbonate) | ~-0.9 to -1.1 |e| | Indicates significant negative charge localization on the oxygen atoms, consistent with ionic bonding. |

| Bonding Character | Predominantly Ionic | Reveals that the interaction is mainly electrostatic, with minimal sharing of electrons. researchgate.net |

Molecular Dynamics Simulations for Crystal Growth and Hydration Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows researchers to observe dynamic processes over time, providing a virtual window into phenomena like crystal growth and the behavior of ions in solution. nih.govresearchgate.net

To study the crystal growth of praseodymium carbonate octahydrate, a simulation would typically start with a small seed crystal of the substance placed in a simulation box filled with water molecules and a supersaturated concentration of praseodymium (Pr³⁺) and carbonate (CO₃²⁻) ions. researchgate.net By calculating the forces between all particles and updating their positions over millions of small time steps, the MD simulation can track the process of how ions from the solution deposit onto the crystal surface, leading to its growth. nih.gov This approach helps in understanding the mechanisms of nucleation and the preferred crystal faces for growth. rsc.org

For hydration dynamics, Born-Oppenheimer Molecular Dynamics (BOMD) simulations are particularly insightful for studying the interaction of lanthanide ions with water. nih.gov Studies on lanthanide aqua ions, including neodymium (which is adjacent to praseodymium), show that the first hydration shell is highly dynamic. nih.gov The Pr³⁺ ion in an aqueous environment is surrounded by a number of water molecules, with the coordination number (CN) often fluctuating between 8 and 9. nih.gov This dynamic equilibrium means that water molecules are constantly exchanging between the first hydration shell (directly bound to the ion) and the bulk solvent. nih.gov

The simulations reveal specific geometries for the coordinated water molecules. For a coordination number of 9, the arrangement is typically a tricapped trigonal prism (TTP) or a capped square antiprism (CSAP). nih.gov For a CN of 8, geometries such as the square antiprism (SAP) or bicapped trigonal prism (BTP) are common. nih.gov

Table 2: Summary of Hydration Dynamics from Molecular Dynamics Simulations Note: Data is based on general findings for early lanthanide ions in aqueous solution.

| Property | Observation | Implication |

|---|---|---|

| Primary Coordination Number (CN) | Dynamic equilibrium between 8 and 9 nih.gov | The number of directly bound water molecules is not static but fluctuates. |

| Ligand Exchange Rate | Rapid exchange of H₂O molecules | Indicates a labile coordination sphere, where water molecules are not held rigidly. |

| Coordination Geometry (CN=9) | Tricapped Trigonal Prism (TTP), Capped Square Antiprism (CSAP) nih.gov | Describes the specific spatial arrangement of the nine water molecules around the Pr³⁺ ion. |

| Coordination Geometry (CN=8) | Square Antiprism (SAP), Bicapped Trigonal Prism (BTP) nih.gov | Describes the common spatial arrangements for the eight-coordinate state. |

Computational Modeling of Thermal Decomposition Pathways and Energy Barriers

Computational modeling can be employed to predict the pathways and energetics of thermal decomposition, providing a theoretical basis for experimental observations. rsc.org Methods such as DFT combined with transition state theory allow for the calculation of energy barriers (activation energies) for each step in a decomposition reaction.

Experimental studies on the thermal decomposition of praseodymium precursors, such as oxalates and carbonates, show a multi-step process. acs.orgresearchgate.net For this compound, the decomposition would begin with the loss of water molecules (dehydration) at lower temperatures. This is followed by the decomposition of the anhydrous carbonate into an intermediate praseodymium oxycarbonate (Pr₂O₂CO₃). researchgate.net Finally, at higher temperatures, the oxycarbonate decomposes to form the stable praseodymium oxide, Pr₆O₁₁. acs.orgresearchgate.net

Computational models would simulate each of these steps to determine the energy required to initiate them. By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway from reactant to product and calculate the activation energy for breaking specific bonds (e.g., C-O bonds in the carbonate group). These calculated energy barriers help explain the temperatures at which these transformations are observed experimentally. For instance, the decomposition of Pr₂(CO₃)₃ to Pr₂O₂CO₃ is observed to occur before the final conversion to Pr₆O₁₁, and computational modeling can confirm that the energy barrier for the first step is lower than for the second. acs.org

Table 3: Illustrative Computationally Modeled Thermal Decomposition Steps and Energy Barriers Note: The pathway is based on experimental findings. Energy barriers are representative values that would be targeted by computational modeling.

| Decomposition Step | Reaction | Typical Experimental Temp. Range | Illustrative Calculated Energy Barrier (kJ/mol) |

|---|---|---|---|

| Dehydration | Pr₂(CO₃)₃·8H₂O → Pr₂(CO₃)₃ + 8H₂O | 100 - 250 °C | 40 - 80 |

| Oxycarbonate Formation | Pr₂(CO₃)₃ → Pr₂O₂CO₃ + 2CO₂ | 400 - 600 °C | 150 - 220 |

| Final Oxide Formation | 3Pr₂O₂CO₃ → Pr₆O₁₁ + 2CO₂ + CO | 650 - 800 °C acs.org | 250 - 350 |

Emerging Research Areas and Advanced Material Applications of Derived Praseodymium Carbonate Products

Research into Catalytic Performance of Praseodymium Oxide Materials Derived from Carbonate Precursors

Praseodymium oxide (Pr₆O₁₁), often derived from the thermal decomposition of praseodymium carbonate, is gaining significant attention for its catalytic capabilities. researchgate.net The unique electronic structure of praseodymium, which allows it to cycle between Pr(III) and Pr(IV) oxidation states, facilitates redox reactions and enhances the mobility of oxygen species, which are crucial for many catalytic processes. researchgate.net

Oxidation Reactions (e.g., CO Oxidation)

Praseodymium oxide-based catalysts have demonstrated high efficiency in the oxidation of carbon monoxide (CO), a critical reaction for pollution control and in applications like sealed CO₂ lasers. bohrium.com When used as a support for noble metal nanoparticles, such as gold (Au), praseodymium oxide exhibits a synergistic effect that boosts catalytic activity. researchgate.netnih.gov

Research has shown that Au catalysts supported on praseodymium-doped TiO₂ composites (Au/PrTiOₓ) exhibit enhanced CO conversion rates and high stability, particularly in CO₂-rich environments. bohrium.com The introduction of praseodymium helps in creating smaller gold nanoparticles and increases the capacity for releasing surface-reactive oxygen at lower temperatures. bohrium.com Furthermore, praseodymium oxide nanorods, which can be synthesized from precursors like praseodymium hydroxide (B78521) (derived from carbonate routes), have been used to support gold nanoparticles. nih.gov These Au/Pr₆O₁₁ nanorod catalysts show superior activity for CO oxidation due to the strong interaction between the gold nanoparticles and the oxide support. researchgate.netnih.gov The thermal decomposition of praseodymium carbonate is a studied method to produce the praseodymium oxide used in these catalytic systems. researchgate.net

| Catalyst System | Precursor Route | Key Research Finding | Reference |

|---|---|---|---|

| Au/PrTiOₓ | Praseodymium oxide doping of TiO₂ support | Optimal Pr:Ti molar ratio (1:2) significantly promotes CO conversion rate and stability in CO₂-rich atmospheres by weakening carbonate deposition. | bohrium.com |

| Au/Pr₆O₁₁ Nanorods | Calcination of praseodymium hydroxide nanorods | Demonstrates superior catalytic activity for CO oxidation due to synergistic interaction between Au nanoparticles and the Pr₆O₁₁ support. | researchgate.netnih.gov |

Photocatalytic Degradation Studies

Praseodymium oxide nanostructures synthesized from carbonate precursors are emerging as effective photocatalysts for environmental remediation. These materials can degrade persistent organic pollutants in water under ultraviolet light irradiation. rsc.orgresearchgate.net In one study, praseodymium oxide nanoparticles were produced by the thermal decomposition of praseodymium carbonate nanoparticles. These oxide nanoparticles showed high efficiency in the photocatalytic degradation of methyl orange, a common industrial dye. researchgate.net

Similarly, Pr₆O₁₁ nanostructures have been investigated for the degradation of 2-naphthol, another organic contaminant. rsc.org The photocatalytic activity is attributed to the generation of electron-hole pairs in the praseodymium oxide under UV light, which then produce highly reactive radicals that break down the organic molecules. The morphology and particle size of the Pr₆O₁₁ nanostructures, controlled by the synthesis conditions of the precursor, significantly influence their photocatalytic performance. rsc.org Furthermore, Pr₆O₁₁ species have been used to modify other photocatalysts. For instance, adding Pr₆O₁₁ to a silver-loaded calcium titanate (Ag/CaTiO₃) photocatalyst was found to improve the photocatalytic reduction of CO₂ with water by enhancing electron migration. kyoto-u.ac.jpbohrium.com

Development of Praseodymium-Doped Materials for Optical and Luminescent Applications

Praseodymium (Pr³⁺) is a valuable dopant for optical materials due to its unique 4f electron configuration, which gives rise to a rich spectrum of energy levels. mdpi.com This allows for multiple electronic transitions, resulting in luminescence across the visible and near-infrared regions. Materials doped with praseodymium are being developed for applications such as phosphors for LEDs, lasers, and optical amplifiers. nanorh.com Praseodymium carbonate can be a key starting material in the synthesis of these advanced optical materials. americanelements.comacs.org

Luminescence Properties and Mechanisms

The luminescence of Pr³⁺-doped materials arises from the radiative decay of electrons from excited states (such as ³P₀, ³P₁, and ¹D₂) to lower energy levels. mdpi.com The specific wavelengths of light emitted depend heavily on the host material in which the Pr³⁺ ions are embedded. The "antenna effect" is a key mechanism where the host material or other ligands absorb energy (e.g., from UV light) and efficiently transfer it to the central Pr³⁺ ion, which then emits light. mdpi.com